Tocrifluor 1117: A Technical Guide to its Mechanism of Action as a GPR55 Agonist
Tocrifluor 1117: A Technical Guide to its Mechanism of Action as a GPR55 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tocrifluor 1117 is a novel fluorescent ligand that has emerged as a valuable tool for the investigation of the G protein-coupled receptor 55 (GPR55). Structurally, it is a derivative of the cannabinoid CB1 receptor antagonist AM251, conjugated with the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). While originating from a CB1 antagonist, Tocrifluor 1117 exhibits potent agonist activity at the GPR55 receptor. This document provides a comprehensive technical overview of the mechanism of action of Tocrifluor 1117, detailing its role in activating GPR55 signaling pathways, and provides detailed experimental protocols for its application in research settings.
Core Mechanism of Action: GPR55 Agonism
Tocrifluor 1117 functions as a selective agonist for the G protein-coupled receptor 55 (GPR55). Its primary utility in research is as a fluorescent probe to visualize the cellular localization of GPR55 in living tissues through techniques such as confocal microscopy. Upon binding to GPR55, Tocrifluor 1117 initiates a downstream signaling cascade that results in the mobilization of intracellular calcium. This agonist activity allows for the functional characterization of GPR55 and its role in various physiological processes.
GPR55 Signaling Pathway Activated by Tocrifluor 1117
The binding of Tocrifluor 1117 to GPR55 triggers a well-defined signaling pathway, primarily coupled through Gq and G12/13 G-proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The elevation of intracellular calcium is a hallmark of GPR55 activation by Tocrifluor 1117 and serves as a measurable endpoint in functional assays. Additionally, the G12/13 pathway can activate the small GTPase RhoA.
Caption: GPR55 Signaling Pathway Activated by Tocrifluor 1117.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with Tocrifluor 1117 and its interaction with GPR55.
| Parameter | Value | Cell/System | Reference |
| Excitation Wavelength | 543 nm | In vitro | [1][2] |
| Emission Wavelength | 590 nm | In vitro | [1][2] |
| Concentration for Confocal Microscopy | 0.3 µM | Wild-type mouse mesenteric artery | [3] |
| Concentration to evoke Ca²⁺ response | 0.1 - 0.3 µM | HEK293 cells stably expressing GPR55 | [3] |
| Parent Compound (AM251) Ki for CB1 | 7.96 nM | hCB1 membranes | [3] |
| Tocrifluor 1117 Displacement of [³H]CP55940 from CB1 | ~10% at 1 µM | Mouse brain membranes | [3] |
Detailed Experimental Protocols
Protocol for Confocal Microscopy of Tocrifluor 1117 Binding
This protocol is adapted from methodologies used to visualize fluorescent ligand binding to G protein-coupled receptors in living or fixed cells.
Objective: To visualize the cellular localization of GPR55 using Tocrifluor 1117.
Materials:
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HEK293 cells stably expressing GPR55 (or cell line of interest)
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Glass-bottom confocal dishes
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Phosphate-buffered saline (PBS)
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Tocrifluor 1117
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DMSO
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Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)
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Mounting medium
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Confocal microscope with appropriate laser lines and filters
Procedure:
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Cell Culture: Culture HEK293-GPR55 cells on glass-bottom confocal dishes to 70-80% confluency.
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Preparation of Tocrifluor 1117 Stock Solution: Prepare a 1 mM stock solution of Tocrifluor 1117 in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
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Cell Labeling (Live Cell Imaging): a. Wash the cells twice with pre-warmed PBS. b. Prepare a working solution of 0.3 µM Tocrifluor 1117 in PBS or appropriate imaging buffer. c. Incubate the cells with the Tocrifluor 1117 working solution for 30 minutes at 37°C, protected from light. d. Gently wash the cells three times with PBS to remove unbound ligand. e. Add fresh PBS or imaging buffer to the dish for imaging.
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Cell Labeling (Fixed Cell Imaging - Optional): a. After labeling (step 3c), wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Add a drop of mounting medium and cover with a coverslip.
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Confocal Imaging: a. Place the dish on the stage of the confocal microscope. b. Use a 543 nm laser line for excitation. c. Set the emission detection window to capture fluorescence around 590 nm (e.g., 570-620 nm). d. Adjust laser power, detector gain, and pinhole to obtain optimal signal-to-noise ratio while minimizing photobleaching. e. Acquire images of the fluorescent signal, which indicates the localization of Tocrifluor 1117 bound to GPR55.
Caption: Experimental Workflow for Confocal Microscopy.
Protocol for Intracellular Calcium Mobilization Assay
This protocol describes a method to functionally assess the agonist activity of Tocrifluor 1117 at GPR55 by measuring changes in intracellular calcium concentration.
Objective: To measure the increase in intracellular calcium in response to Tocrifluor 1117 stimulation in GPR55-expressing cells.
Materials:
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HEK293 cells stably expressing GPR55
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96-well black-walled, clear-bottom plates
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Fura-2 AM (or other suitable calcium indicator dye)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
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Tocrifluor 1117
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DMSO
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Fluorescence plate reader with dual excitation capabilities (e.g., FlexStation) or fluorescence microscope equipped for ratiometric imaging.
Procedure:
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Cell Plating: Seed HEK293-GPR55 cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
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Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical solution consists of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Aspirate the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye. e. Add fresh HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
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Preparation of Tocrifluor 1117 Solutions: Prepare serial dilutions of Tocrifluor 1117 in HBSS from the 1 mM DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.
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Measurement of Calcium Response: a. Place the plate in the fluorescence reader. b. Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm. c. Establish a stable baseline fluorescence ratio (340/380 nm) for approximately 20-30 seconds. d. Add the Tocrifluor 1117 solutions to the wells and continue to record the fluorescence ratio for several minutes to capture the full calcium response. e. As a positive control, use a known GPR55 agonist like L-α-lysophosphatidylinositol (LPI).
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Data Analysis: The change in the 340/380 nm fluorescence ratio over time is proportional to the change in intracellular calcium concentration. Plot the peak change in ratio against the concentration of Tocrifluor 1117 to generate a dose-response curve.
Conclusion
Tocrifluor 1117 is a specialized fluorescent probe that acts as a GPR55 agonist. Its primary application lies in the visualization and functional characterization of this receptor. The mechanism of action involves binding to GPR55, which initiates a Gq and G12/13-mediated signaling cascade, culminating in the release of intracellular calcium. The detailed protocols provided herein offer a framework for researchers to effectively utilize Tocrifluor 1117 in their studies of GPR55 biology.
References
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MedChemExpress. Tocrifluor 1117 (T1117).
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BioCrick. Tocrifluor T1117.
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Daly, C. J., et al. (2010). Fluorescent ligand binding reveals heterogeneous distribution of adrenoceptors and 'cannabinoid-like' receptors in small arteries. British Journal of Pharmacology, 159(4), 787–796.
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Sylantyev, S., et al. (2013). Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses. Proceedings of the National Academy of Sciences, 110(13), 5193-5198.
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Lauckner, J. E., et al. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699–2704.
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Henstridge, C. M., et al. (2009). The GPR55 ligand L-α-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation. The FASEB Journal, 23(1), 183-193.
